2-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Overview
Description
“2-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde” is an organic intermediate with borate and sulfonamide groups . It is employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .
Synthesis Analysis
This compound can be synthesized through nucleophilic and amidation reactions . It is an important intermediate in organic synthesis and has a wide range of applications in pharmacy and biology .Molecular Structure Analysis
The structure of the compound has been characterized by 1 H and 13 C NMR, IR, MS, and single crystal X-ray diffraction for crystallographic and conformational analyses . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .Chemical Reactions Analysis
The compound plays a key role in C-C bond formation, oxidation, and reduction reactions . It is also involved in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units .Physical And Chemical Properties Analysis
The compound has a molecular weight of 158.00, a density of 0.9642 g/mL at 25 °C, a boiling point of 120°C at 228mm, a flash point of 108°F, and a vapor pressure of 33.108mmHg at 25°C . Its refractive index is 1.4096 .Scientific Research Applications
Synthesis and Structural Analysis
2-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde and similar compounds are primarily used in synthesis and structural analysis. Research by Huang et al. (2021) demonstrates the use of similar boric acid ester intermediates in a three-step substitution reaction. The study highlights the confirmation of the compounds' structures through FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Conformational analyses using density functional theory (DFT) further align the molecular structures with the crystal structures determined by X-ray diffraction. Additionally, this research delves into investigating molecular electrostatic potential and frontier molecular orbitals, revealing some physicochemical properties of the compounds (Huang et al., 2021).
Prochelator Development and Cytoprotection
Another application is in the development of prochelators for medical use. For instance, Wang and Franz (2018) studied BSIH prochelators, including derivatives of 2-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde. These prochelators, upon reaction with hydrogen peroxide, release metal chelators like SIH, which are effective in sequestering iron(III) and mitigating iron-catalyzed oxidative damage. Their research demonstrates the improved hydrolytic stability and prochelator-to-chelator conversion efficiency of these compounds, which are crucial for protecting cells under oxidative stress (Wang & Franz, 2018).
Catalysis and Chemical Reactions
The compound also finds its use in various catalytic and chemical synthesis processes. Koren-Selfridge et al. (2009) discuss the synthesis of a boron-substituted hydroxycycylopentadienyl ruthenium hydride using a compound similar to 2-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde. This complex engages in catalytic hydroboration of aldehydes, imines, and ketones, showcasing its utility in diverse organic transformations under mild reaction conditions (Koren-Selfridge et al., 2009).
Safety And Hazards
Future Directions
The compound has potential applications in the construction of stimulus-responsive drug carriers due to its advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism . It can not only load anti-cancer drugs, but also deliver insulin and genes .
properties
IUPAC Name |
2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BO4/c1-13(2)14(3,4)19-15(18-13)11-6-7-12(17-5)10(8-11)9-16/h6-9H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZNYFXSMWMPULL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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